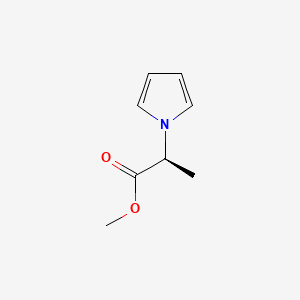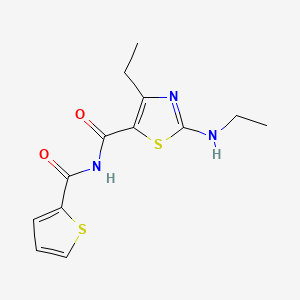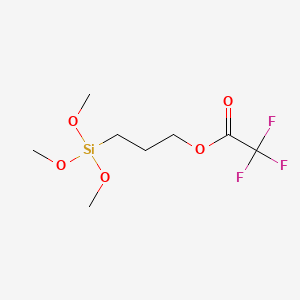
3-Trifluoroacetoxypropyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Trifluoroacetoxypropyltrimethoxysilane” is a chemical compound with the molecular formula C8H15F3O5Si . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Trifluoroacetoxypropyltrimethoxysilane” consists of 8 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 5 oxygen atoms, and 1 silicon atom . The exact structure can be determined using techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
“3-Trifluoroacetoxypropyltrimethoxysilane” has a molecular weight of 276.28 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .
Scientific Research Applications
Polymer Materials : The epoxy monomer 3-glycidoxypropyltrimethoxysilane has been utilized to create epoxy–silica materials, which are characterized by high cross-linking and potential application in restoration materials. These materials exhibit significant thermal stability and are suitable for restoration purposes due to their unique structural properties (Cardiano et al., 2002).
Sol-Gel Chemistry : Studies on the sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in basic aqueous solutions have revealed the formation of open hybrid silica cages. These structures can have applications in material science, particularly in designing new types of hybrid materials (Innocenzi et al., 2009).
Composite Materials : The use of 3-glycidoxypropyltrimethoxysilane-modified nanoclay in unidirectional basalt fiber/epoxy composites has shown to significantly enhance their mechanical properties. This application is crucial in the development of advanced composite materials (Khosravi & Eslami‐Farsani, 2016).
Textile Industry : The use of 3-glycidoxypropyltriethoxysilane-based organic-inorganic coatings on textile fabrics has shown to improve their mechanical properties and resistance without cytotoxic effects. This application is significant in the textile industry for developing functional and durable fabrics (Plutino et al., 2017).
Biomedical Applications : The creation of thin films of 3-aminopropyltrimethoxysilane has implications in the biomedical field, particularly in enhancing adhesion between silica substrates and organic or metallic materials. This technology is crucial for advanced biomedical devices and lab-on-a-chip applications (Howarter & Youngblood, 2006).
Surface Chemistry : The development of hybrid films from 3-glycidoxypropyltrimethoxysilane allows for tailoring of coating surfaces, opening up new applications in biomaterials as functional interfaces for cells and enzymes (Carboni et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPNDCFRSIOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694815 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoroacetoxypropyltrimethoxysilane | |
CAS RN |
120404-60-6 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
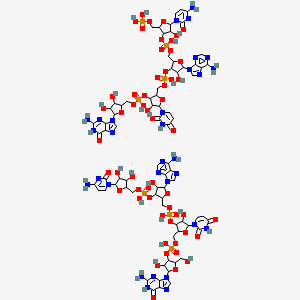
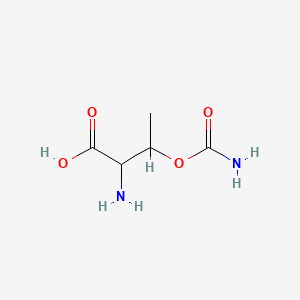
![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)
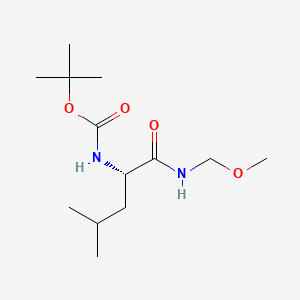

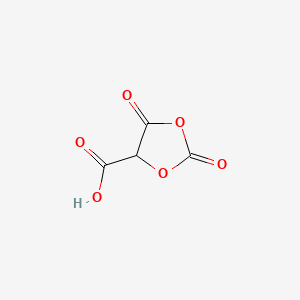
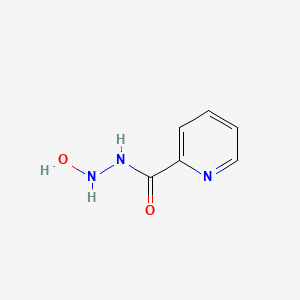
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
